molecular formula C16H10Cl2N2O3 B3015665 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide CAS No. 683231-86-9

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide

Cat. No.: B3015665
CAS No.: 683231-86-9
M. Wt: 349.17
InChI Key: QCHYLOJBTOMDEO-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a phthalimide moiety attached to the benzamide structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methyl-1,3-dioxoisoindoline-4-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl groups in the phthalimide moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group on the phthalimide moiety can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides with various functional groups.

    Reduction: Formation of hydroxyl derivatives of the phthalimide moiety.

    Oxidation: Formation of carboxyl derivatives of the phthalimide moiety.

Scientific Research Applications

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide: Similar structure but with a different position of the phthalimide moiety.

    2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-3-yl)benzamide: Similar structure but with a different position of the phthalimide moiety.

    2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-6-yl)benzamide: Similar structure but with a different position of the phthalimide moiety.

Uniqueness

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the position of the phthalimide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c1-20-15(22)10-3-2-4-12(13(10)16(20)23)19-14(21)9-6-5-8(17)7-11(9)18/h2-7H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHYLOJBTOMDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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